methyl N-{[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-leucinate
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Overview
Description
METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE typically involves a series of organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with a chlorinated phenyl group. The final steps involve the formation of the formamido and methyl ester groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Losartan Potassium: A compound with a similar tetrazole ring structure, used as an antihypertensive agent.
Imidazole Derivatives: Compounds with similar heterocyclic structures, used in various pharmaceutical applications
Uniqueness
METHYL 2-{[4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}-4-METHYLPENTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C15H18ClN5O3 |
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Molecular Weight |
351.79 g/mol |
IUPAC Name |
methyl (2S)-2-[[4-chloro-2-(tetrazol-1-yl)benzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C15H18ClN5O3/c1-9(2)6-12(15(23)24-3)18-14(22)11-5-4-10(16)7-13(11)21-8-17-19-20-21/h4-5,7-9,12H,6H2,1-3H3,(H,18,22)/t12-/m0/s1 |
InChI Key |
VHXUUMAIDWOMDJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Origin of Product |
United States |
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